molecular formula C10H8N2O B12117957 4-Phenylpyrimidin-5-ol CAS No. 88070-43-3

4-Phenylpyrimidin-5-ol

Cat. No.: B12117957
CAS No.: 88070-43-3
M. Wt: 172.18 g/mol
InChI Key: WUVYJIJZMDFWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylpyrimidin-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. The pyrimidine core is a privileged structure in pharmaceuticals, known for its ability to interact with a wide range of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates . This compound is particularly valuable in anticancer research. Pyrimidine derivatives are established in antineoplastic agents (e.g., fluorouracil, gemcitabine) , and recent scientific literature highlights related 4-(3,4,5-trimethoxyphenyl)thiazole pyrimidines and 2-(phenylamino)-4-(thiazol-5-yl)pyrimidines as potent inhibitors with promising cytostatic activity against various cancer cell lines, including NSCL cancer, colorectal carcinoma, and breast cancer . The structural motif of a substituted pyrimidine is also a key feature in known kinase inhibitors, which work by targeting cyclin-dependent kinases (CDKs) like CDK9 to downregulate short-lived antiapoptotic proteins and trigger programmed cell death in cancer cells . Furthermore, pyrimidine-based compounds are extensively explored as positive allosteric modulators for G protein-coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor, a target for treating cognitive deficits in Alzheimer's disease and schizophrenia . Presented for research applications, this compound provides a critical building block for constructing more complex molecules in hit-to-lead optimization campaigns. Its physicochemical properties make it a suitable candidate for generating structural diversity in combinatorial libraries. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-11-7-12-10(9)8-4-2-1-3-5-8/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYJIJZMDFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344685
Record name 5-Pyrimidinol, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88070-43-3
Record name 5-Pyrimidinol, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 4 Phenylpyrimidin 5 Ol and Its Analogues

Direct Synthesis Strategies for the Pyrimidine (B1678525) Core

Direct synthesis strategies offer an efficient means to construct the pyrimidine ring system in a single or a few steps, often from readily available starting materials. These methods are highly valued for their atom economy and operational simplicity.

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools for the synthesis of complex molecules like pyrimidine derivatives. thieme-connect.comresearchgate.net

A prevalent MCR strategy for pyrimidine synthesis involves a cascade of reactions, including a Michael addition, cyclization, isomerization, and dehydration. researchgate.netthieme-connect.comthieme-connect.com This sequence allows for the rapid assembly of the pyrimidine core. For instance, the reaction of an enaminone, such as 3-(dimethylamino)-1-phenylprop-2-en-1-one, with a benzimidamide derivative initiates with a base-catalyzed Michael addition. researchgate.net This is followed by an intramolecular cyclization, isomerization, and subsequent dehydration to yield the aromatic pyrimidine ring. researchgate.netthieme-connect.com Theoretical studies on related systems, such as the synthesis of pyrido[2,3-d]pyrimidines, have further elucidated the favorability of these mechanistic steps, often involving Knoevenagel condensation followed by Michael addition and cyclization. acs.org

To further enhance molecular diversity, MCRs for pyrimidine synthesis have been ingeniously combined with transition-metal-catalyzed cross-coupling reactions. researchgate.netthieme-connect.comthieme-connect.com This approach allows for the introduction of various substituents onto the pyrimidine scaffold in a one-pot fashion. For example, a three-component reaction between an enaminone, 3-bromobenzimidamide hydrochloride, and a terminal alkyne, alkene, or arylboronic acid can be achieved. researchgate.netthieme-connect.com After the initial MCR forms the pyrimidine ring, a palladium catalyst facilitates a subsequent Sonogashira, Heck, or Suzuki coupling reaction at the bromo-position. researchgate.netthieme-connect.comthieme-connect.com This powerful strategy provides access to a diverse library of 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]-substituted pyrimidines. researchgate.netthieme-connect.com The use of palladium catalysts is a common theme in the functionalization of pyrimidine and other heterocyclic rings through cross-coupling reactions. beilstein-journals.orgmdpi.com

The table below summarizes the integration of various cross-coupling reactions within a multi-component reaction framework for the synthesis of substituted pyrimidines. researchgate.net

Cross-Coupling ReactionReactantsCatalyst SystemProduct Type
SonogashiraEnaminone, 3-bromobenzimidamide hydrochloride, Terminal alkynePdCl₂(PPh₃)₂, CuI, K₂CO₃4-Phenyl-2-[3-(alkynyl)phenyl]pyrimidines
HeckEnaminone, 3-bromobenzimidamide hydrochloride, AlkenePdCl₂(PPh₃)₂, K₂CO₃(E)-4-Phenyl-2-[3-(alkenyl)phenyl]pyrimidines
SuzukiEnaminone, 3-bromobenzimidamide hydrochloride, Arylboronic acidPd(PPh₃)₄, K₂CO₃2-(Biphenyl-3-yl)-4-phenylpyrimidines

Data sourced from Reddy, L. S. et al., Synthesis 2013, 45, 75–84. researchgate.net

The efficiency and selectivity of MCRs are highly dependent on the choice of catalyst and solvent. Extensive research has been dedicated to optimizing these parameters to maximize product yields and minimize side reactions. For instance, in the palladium-catalyzed MCR involving cross-coupling, a systematic screening of various palladium catalysts (e.g., Pd/C, Pd(OAc)₂, PdCl₂(PPh₃)₂), bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and solvents (e.g., DMF, DMSO, Toluene) is often necessary to identify the optimal conditions. thieme-connect.com In some cases, the use of a co-catalyst, such as copper(I) iodide (CuI) in Sonogashira couplings, is crucial for the reaction to proceed efficiently. thieme-connect.com The choice of base and solvent can also influence the reaction rate and the final product distribution. mdpi.com Furthermore, the development of recyclable catalysts, such as magnetically separable nanoparticles, is a growing area of interest to enhance the sustainability of these synthetic methods. imist.maresearchgate.net The optimization of reaction conditions, including the catalyst, solvent, and temperature, is a critical step in developing robust and high-yielding synthetic protocols. ijmrhs.compsu.ac.thmdpi.com

Catalytic Annulation and Cyclization Reactions

Catalytic annulation and cyclization reactions represent another important class of methods for constructing the pyrimidine core. These reactions often involve the use of a catalyst to promote the formation of the heterocyclic ring from acyclic precursors.

Zinc Chloride (ZnCl₂)-Catalyzed Three-Component Coupling Protocols

A notable example of a catalytic cyclization is the Zinc Chloride (ZnCl₂)-catalyzed three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgorganic-chemistry.orgacs.org This protocol involves the reaction of functionalized enamines (or methyl ketones), triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in the presence of ZnCl₂. organic-chemistry.orgacs.org The use of a zinc catalyst, particularly ZnCl₂, has been shown to significantly enhance the yield of the desired pyrimidine product compared to other Lewis acids or the absence of a catalyst. acs.org The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures. organic-chemistry.org A plausible mechanism suggests that ZnCl₂ activates the orthoester, facilitating subsequent intermediate formation and intramolecular cyclization to afford the pyrimidine ring. organic-chemistry.org This method is advantageous due to its single-step nature and the use of a relatively inexpensive and accessible catalyst. organic-chemistry.orgacs.orgresearchgate.net

The following table presents the effect of different catalysts on the yield of a model reaction for the synthesis of a 4,5-disubstituted pyrimidine. acs.org

EntryCatalystYield (%)
1None15
2InCl₃10
3Cu(OTf)₂<5
4Yb(OTf)₃<5
5ZnCl₂ 99
6ZnBr₂95
7Zn(OTf)₂96

Data sourced from Sasada, T. et al., Org. Lett. 2009, 11, 2161-2164. acs.org

Potassium Persulfate (K2S2O8)-Facilitated Oxidative Annulation Mechanisms

A noteworthy strategy for the synthesis of 4-arylpyrimidines involves an oxidative annulation process facilitated by potassium persulfate (K2S2O8). organic-chemistry.orgorganic-chemistry.org This method utilizes the activation of acetophenone-formamide conjugates to construct the pyrimidine ring. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is proposed to proceed through a cascade of events initiated by the generation of a sulfenium ion. This is followed by sequential C–N and C–C bond formations and subsequent cyclization. researchgate.net

In a specific application, the reaction of acetophenone (B1666503) and formamide (B127407) in the presence of K2S2O8 leads to the formation of 4-arylpyrimidines. researchgate.net This transformation highlights the role of K2S2O8 as an activator. organic-chemistry.org The process is considered an efficient one-pot synthesis from readily available starting materials. researchgate.net

Amidines and Carbonyl Compound Condensation Pathways

The condensation of amidines with carbonyl compounds represents a classical and versatile approach to pyrimidine synthesis. wikipedia.orgscialert.net This methodology, often referred to as the Pinner synthesis, involves the cyclization of β-dicarbonyl compounds with amidine-containing substrates. wikipedia.orgmdpi.com A variety of carbonyl compounds, including ketones, aldehydes, and esters, can be employed in this reaction. mdpi.comrsc.org

Several modifications and catalysts have been developed to improve the efficiency and scope of this condensation. For instance, an iron(II)-complex, prepared in situ and recyclable, along with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), can promote the reaction between ketones, aldehydes, or esters and amidines. mdpi.comrsc.org The proposed mechanism for this iron-catalyzed process involves a TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. mdpi.comrsc.org

Another variation involves the [3+3] cycloaddition of α-azidovinyl ketones with amidines in the presence of a base like potassium carbonate (K2CO3) to yield 5-aminopyrimidines. mdpi.com Furthermore, trifluoromethylated pyrimidines can be synthesized from fluorinated 2-bromoenones and amidines through a sequence of aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration. mdpi.com

Green Chemistry Approaches Utilizing Heterogeneous Nanocatalysts (e.g., MgFe2O4, Nano-NiZr4(PO4)6, Nickel-Substituted Nanoferro-Spinel)

In recent years, green chemistry principles have driven the development of environmentally benign synthetic methods for pyrimidines, with a focus on heterogeneous nanocatalysts that can be easily recovered and reused.

Magnesium Ferrite (B1171679) (MgFe2O4): Magnesium ferrite (MgFe2O4) nanoparticles, particularly when functionalized (e.g., MgFe2O4@Tris), have been employed as an effective and magnetically separable catalyst for the synthesis of pyrimidine derivatives. researchgate.netrsc.orgnih.gov These catalysts have been used in multi-component reactions, for example, in the synthesis of pyrazolopyranopyrimidines and tetrahydrodipyrazolopyridines. rsc.orgnih.gov The reactions often proceed in environmentally friendly solvents like water and at room temperature, offering high yields and easy catalyst recovery. researchgate.netrsc.orgnih.gov

Nano-NiZr4(PO4)6: Nano-NiZr4(PO4)6 has emerged as a robust and retrievable heterogeneous catalyst for the synthesis of pyrimidines. nanochemres.orgnanochemres.org It effectively catalyzes the reaction between benzaldehydes, guanidine (B92328) hydrochloride, and malononitrile (B47326) under reflux conditions in ethanol. nanochemres.orgnanochemres.org This method is characterized by its operational simplicity, broad substrate scope, excellent yields in short reaction times, and low catalyst loading. nanochemres.orgnanochemres.org The proposed mechanism involves the initial formation of a cyano olefin from the condensation of malononitrile and the aryl aldehyde, followed by a Michael addition, cycloaddition, isomerization, and aromatization, with the nanocatalyst activating the carbonyl group. nanochemres.orgnanochemres.org

Nickel-Substituted Nanoferro-Spinel: Nickel-substituted nanoferro-spinel has been utilized as a magnetically recoverable catalyst in a one-pot synthesis of 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one. researchgate.netresearchgate.net This Biginelli-type reaction involves the condensation of benzaldehyde (B42025), ethyl 3-oxobutanoate, and urea (B33335), offering good yields of the target pyrimidine derivative. researchgate.netresearchgate.net

Ammonium Iodide Mediated Cycloaddition Reactions

Ammonium iodide (NH4I) has been utilized as a promoter and a nitrogen source in the synthesis of pyrimidine derivatives through cycloaddition reactions. mdpi.com This approach offers a metal- and solvent-free condition for the synthesis of a broad range of substituted pyrimidines. organic-chemistry.org A three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) mediated by NH4I provides a practical route to various pyrimidines with good functional group tolerance. organic-chemistry.org

In a notable four-component reaction, ammonium iodide serves as the sole nitrogen source for the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes and aromatic aldehydes. mdpi.comresearchgate.net This transition-metal-free process involves a [4+2] annulation where four C-N bonds are formed in a single pot, promoted by iodine and iodide additives. mdpi.comresearchgate.net The proposed mechanism involves the formation of imine intermediates from both indole-3-carboxaldehyde (B46971) and benzaldehyde with ammonium iodide, followed by a [4+2] annulation and subsequent oxidative dehydrogenation to yield the final fused pyrimidine system. mdpi.com Additionally, an iron(III)- and iodide-promoted multicomponent reaction using biomass-derived alkyl lactates, aldehydes, and ammonium iodide presents a sustainable route to pyrimidines. rsc.org

Precursor-Based Synthetic Routes and Functional Group Transformations

Synthesis of Substituted Pyrimidine Derivatives as Intermediates

The synthesis of functionalized pyrimidines often serves as a crucial step towards more complex heterocyclic systems. Various methods are employed to introduce substituents onto the pyrimidine ring, which can then be further manipulated.

One common strategy involves the condensation of nalidixic acid ester with guanidine carbonate to form a guanidinyl carboxy naphthyridinone intermediate. nih.gov This intermediate can then be condensed with various chalcones to produce a series of substituted pyrimidine derivatives. nih.gov Another approach is the benzoylation of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride with benzoyl chloride derivatives to yield pyrimidine benzothioate derivatives. researchgate.net These can be further oxidized to pyrimidine sulfonyl methanone (B1245722) derivatives. researchgate.net

The introduction of functional groups can also be achieved through direct substitution on a pre-formed pyrimidine ring. For example, 5-bromo or 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamines serve as key intermediates for the synthesis of 5-(arylthio) derivatives through nucleophilic displacement with appropriate aryl thiols. nih.gov The reactivity of the halogen at the 5-position is crucial, with the 5-bromo derivative being a better leaving group in some cases. nih.gov

The following table summarizes some examples of substituted pyrimidine intermediates and their synthetic utility.

IntermediateSynthetic ApplicationReference
3-guanidinyl carboxy-7-methyl, 1-ethyl, 1,4, dihydro-1,8, naphthyridine-4-oneCondensation with chalcones to form substituted pyrimidines nih.gov
4,6-dimethylpyrimidine-2-thiol hydrochlorideBenzoylation to form pyrimidine benzothioate derivatives researchgate.net
5-bromo/5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamineNucleophilic substitution with aryl thiols to form 5-(arylthio) derivatives nih.gov
2,4,6-trichloropyrimidineRegioselective addition of glycine (B1666218) ethyl ester for large-scale synthesis acs.org
4-amino-2-hydrazinylpyrimidine-5-carbonitrileReaction with acetylacetone (B45752) to form pyrazolylpyrimidine derivatives derpharmachemica.com

Formation of Fused Pyrimidine Systems

Substituted pyrimidines are valuable precursors for the synthesis of fused heterocyclic systems with diverse biological activities.

Pyrimido[4,5-d]pyrimidines: These fused systems can be synthesized through various routes. One method involves a Biginelli-type, one-pot, three-component reaction of aryl aldehydes, barbituric acid, and urea or thiourea, often catalyzed by an agent like ceric ammonium nitrate (B79036) in water. rsc.org Another approach is the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea under microwave irradiation with an acetic acid catalyst. rsc.org A straightforward synthesis of pyrimido[4,5-d]pyridazines has also been reported from the reaction of 5-halopyrimidines with tetrazines under basic conditions. acs.orgnih.gov

Pyrimido[5,4-d]pyrimidines: The synthesis of the pyrimido[5,4-d]pyrimidine (B1612823) skeleton can be achieved through several methods. For instance, 3,4-dihydropyrimido[5,4-d]pyrimidines can be converted to their aromatic counterparts via a Dimroth rearrangement promoted by piperidine (B6355638). researchgate.net A more efficient tandem reaction involves the reaction of these dihydro derivatives with piperidine and various aldehydes in an acidic medium to yield 4,8-disubstituted-pyrimido[5,4-d]pyrimidines. researchgate.net Novel pyrimido[5,4-d]pyrimidine derivatives have also been synthesized and evaluated for their biological activities. nih.govnih.gov

9H-Pyrimido[4,5-b]indoles: The synthesis of this tricyclic system can be accomplished through a Bischler-type condensation/cyclization reaction. For instance, the reaction of 2,4-di-1-pyrrolidinyl-6-aminopyrimidine with 2-bromocyclohexanone, followed by dehydrogenation with a palladium on carbon (Pd/C) catalyst, yields the 9H-pyrimido[4,5-b]indole core. acs.orgacs.org As mentioned previously, a four-component synthesis using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide also provides an efficient route to this scaffold. mdpi.comresearchgate.net

The table below provides a summary of the synthetic routes to these fused pyrimidine systems.

Fused SystemSynthetic PrecursorsKey Reaction/ConditionsReference
Pyrimido[4,5-d]pyrimidinesAryl aldehydes, barbituric acid, urea/thioureaBiginelli-type reaction, ceric ammonium nitrate catalyst rsc.org
Pyrimido[4,5-d]pyrimidines6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, aryl aldehydes, ureaMicrowave irradiation, acetic acid catalyst rsc.org
Pyrimido[4,5-d]pyridazines5-Halopyrimidines, tetrazinesBasic conditions acs.orgnih.gov
Pyrimido[5,4-d]pyrimidines3,4-Dihydropyrimido[5,4-d]pyrimidines, piperidine, aldehydesTandem reaction, acidic medium researchgate.net
9H-Pyrimido[4,5-b]indoles2,4-Di-1-pyrrolidinyl-6-aminopyrimidine, 2-bromocyclohexanoneBischler-type condensation, Pd/C dehydrogenation acs.orgacs.org
9H-Pyrimido[4,5-b]indolesIndole-3-carboxaldehydes, aromatic aldehydes, ammonium iodideFour-component [4+2] annulation, transition-metal-free mdpi.comresearchgate.net

Retrosynthetic Analysis and Strategic Disconnections for 4 Phenylpyrimidin 5 Ol

Theoretical Frameworks of Retrosynthesis

Retrosynthetic analysis involves a series of conceptual steps that reverse the synthesis process. The target molecule is systematically broken down into simpler precursor molecules, known as synthons, through a process of "disconnections." These disconnections represent the reverse of known and reliable chemical reactions. Each synthon, which is an idealized fragment, is then equated to a real-world chemical reagent known as a "synthetic equivalent."

The primary goal of this theoretical framework is to generate a "retrosynthetic tree," which maps out various potential synthetic pathways. This allows for the evaluation of different routes based on factors such as the availability of starting materials, the efficiency of the reactions, and the control of stereochemistry and regioselectivity. A key concept within this framework is the Functional Group Interconversion (FGI), where one functional group is converted into another to facilitate a strategic disconnection that might not be otherwise possible.

For heterocyclic compounds like pyrimidines, the analysis often focuses on disconnecting the bonds that form the heterocyclic ring itself. The inherent reactivity and bond patterns of the pyrimidine (B1678525) ring guide the selection of logical disconnections.

Strategic Disconnections and Functional Group Interconversions (FGIs)

The retrosynthetic analysis of 4-Phenylpyrimidin-5-ol begins by identifying the key structural features: a pyrimidine core, a phenyl group at position 4, and a hydroxyl group at position 5. The pyrimidin-5-ol tautomer is in equilibrium with its keto form, pyrimidin-5(4H)-one. This tautomeric relationship is a crucial consideration for both retrosynthesis and the forward synthesis.

The most logical and common strategy for the disconnection of a pyrimidine ring is to break the C-N bonds that form the heterocycle. This approach leads back to two key building blocks: a three-carbon (C-C-C) unit and a one-carbon, two-nitrogen (N-C-N) unit.

Primary Disconnection:

A C-N disconnection strategy applied to the pyrimidine ring of this compound reveals a 1,3-dicarbonyl compound or a synthetic equivalent as the three-carbon precursor and an amidine or a related species as the N-C-N source.

Target MoleculeDisconnection StrategyPrecursor Synthons
This compoundC-N bond disconnectionsA β-ketoester synthon and a formamidine (B1211174) synthon

This disconnection is based on the well-established principle of synthesizing pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328). advancechemjournal.comlakotalakes.com

Functional Group Interconversion (FGI):

The hydroxyl group at the 5-position can be considered as an enol. An FGI can be applied to its keto tautomer, which reveals a carbonyl group at C-5. This simplifies the retrosynthetic thinking, pointing directly to a β-ketoester as the ideal precursor for the C4-C5-C6 fragment of the pyrimidine ring.

Functional GroupInterconversionPrecursor Functionality
Pyrimidin-5-olTautomerization (FGI)β-Dicarbonyl

This FGI is instrumental in identifying the most suitable starting materials for the forward synthesis.

Systematic Planning for Pyrimidine Ring Construction

Based on the strategic disconnections, a systematic plan for the synthesis of this compound can be formulated. The forward synthesis involves the condensation of a suitable 1,3-dicarbonyl precursor with a source for the N1-C2-N3 fragment of the pyrimidine ring.

Proposed Synthetic Pathway:

The most direct synthetic route involves the reaction of ethyl benzoylacetate with formamide (B127407) or formamidine.

Step 1: Selection of Synthetic Equivalents

The synthon corresponding to the phenyl-substituted three-carbon unit is ethyl benzoylacetate . This commercially available β-ketoester provides the necessary carbon skeleton with the phenyl group at the correct position to become the C4 substituent and the ester group which, along with the adjacent ketone, will form part of the pyrimidine ring.

The N-C-N fragment can be provided by formamide or its more reactive derivative, formamidine . Formamide can cyclize with the β-ketoester under appropriate conditions, often with a dehydrating agent or under high temperatures. Formamidine, typically used as its salt (e.g., formamidine acetate), is a more direct synthetic equivalent for this fragment.

Step 2: The Condensation Reaction

The condensation of ethyl benzoylacetate with formamidine proceeds through a nucleophilic attack of the amidine nitrogens on the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the deprotonation of the β-ketoester and the amidine salt.

Detailed Research Findings:

The synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines is a robust and widely utilized method in heterocyclic chemistry. The reaction conditions can be tailored to accommodate a variety of substituents on both precursors. The use of ethyl benzoylacetate as a precursor for 4-phenyl substituted heterocycles is well-documented in the chemical literature.

Precursor 1Precursor 2Reaction TypeProduct
Ethyl benzoylacetateFormamidineCondensation/CyclizationThis compound

This systematic approach, derived from a logical retrosynthetic analysis, provides a clear and efficient pathway for the synthesis of this compound.

Advanced Chemical Reactivity and Transformations of 4 Phenylpyrimidin 5 Ol Structures

Nucleophilic and Electrophilic Substitution Patterns

The pyrimidine (B1678525) ring is classified as a π-deficient heterocycle, a characteristic that is intensified by the presence of two electronegative nitrogen atoms. wikipedia.org This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are analogous to the electron-deficient positions in pyridine. wikipedia.orgslideshare.net Consequently, nucleophilic aromatic substitution is a more favorable process than electrophilic substitution. wikipedia.org

In the case of 4-phenylpyrimidin-5-ol, the C-4 position is occupied by the phenyl group. The C-2 and C-6 positions, therefore, remain the primary sites for nucleophilic attack. Reactions such as the displacement of a suitable leaving group at these positions by nucleophiles can occur.

Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult. wikipedia.org However, the presence of the electron-donating hydroxyl group at the C-5 position significantly activates this site towards electrophiles. researchgate.net This is because the hydroxyl group can donate electron density into the ring, counteracting the withdrawing effect of the nitrogen atoms and stabilizing the cationic intermediate (σ-complex) formed during the reaction. researchgate.netlibretexts.org Therefore, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially at the C-5 position, provided the hydroxyl group is present. wikipedia.org

The phenyl substituent at the C-4 position can also undergo electrophilic aromatic substitution. The pyrimidine ring acts as a deactivating group, directing incoming electrophiles to the meta positions of the phenyl ring. However, standard electrophilic aromatic substitution reactions typically proceed at the ortho and para positions due to steric and electronic influences. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Predicted Substitution Patterns for this compound

Reaction Type Reagent Type Predicted Site of Reaction on Pyrimidine Ring Rationale
Nucleophilic Substitution Nucleophiles (e.g., NH2-, OR-) C-2, C-6 The pyrimidine ring is π-deficient, making these positions susceptible to attack. wikipedia.orgslideshare.net
Electrophilic Substitution Electrophiles (e.g., NO2+, Br+) C-5 The electron-donating -OH group activates the C-5 position for electrophilic attack. wikipedia.orgresearchgate.net

Oxidation and Reduction Processes of the Pyrimidine Ring and Phenyl Substituent

The pyrimidine ring and its substituents can undergo a variety of oxidation and reduction reactions. The relatively low aromaticity of pyrimidines makes them more susceptible to reduction compared to pyridine. researchgate.net

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride can reduce the pyrimidine ring. researchgate.net For this compound, this would likely lead to the formation of tetrahydro-pyrimidine derivatives. The specific conditions of the reaction would determine the extent of reduction. The phenyl group can also be reduced to a cyclohexyl group under more forcing hydrogenation conditions (e.g., using a rhodium or ruthenium catalyst).

Oxidation: The pyrimidine ring itself is generally resistant to oxidation, but its substituents are not. While this compound lacks alkyl side chains that are readily oxidized to carboxylic acids, the phenyl ring can be susceptible to oxidation under strong conditions, potentially leading to ring cleavage. researchgate.netpharmaguideline.com The pyrimidine ring can undergo oxidation at carbon atoms, such as C-2 and C-4, in the presence of certain bacterial strains or strong oxidizing agents, which may lead to the formation of pyrimidones. researchgate.net The hydroxyl group at C-5 can be oxidized to a carbonyl group, yielding a pyrimidinedione derivative.

One-electron oxidation, which can be induced by photochemical or radiolytic methods, typically targets the most easily oxidizable site. nih.gov In DNA, guanine is the most susceptible base to one-electron oxidation. nih.gov For this compound, the hydroxyl-substituted C-5 position and the phenyl ring would be potential sites for such reactions.

Table 2: Potential Oxidation and Reduction Products of this compound

Process Reagent/Condition Potential Product
Ring Reduction NaBH4 or Catalytic Hydrogenation (Pd/C) 4-Phenyl-tetrahydro-pyrimidin-5-ol
Phenyl Group Reduction Catalytic Hydrogenation (Rh, Ru) 4-Cyclohexyl-pyrimidin-5-ol
Hydroxyl Group Oxidation Mild Oxidizing Agent 4-Phenyl-pyrimidine-5(6H)-one
Ring Oxidation Strong Oxidizing Agent (e.g., KMnO4) Ring-opened products or pyrimidinediones

Ring-Opening and Degenerate Ring Transformation Mechanisms

The pyrimidine ring can undergo cleavage and rearrangement, particularly when activated by quaternization or upon reaction with strong nucleophiles. These reactions often proceed through an Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC) mechanism. knu.ua

In a typical ANRORC pathway involving a pyrimidine, a potent nucleophile (like the amide ion, KNH2) initially attacks an electron-deficient carbon atom (e.g., C-6 or C-2). knu.uawur.nl This addition disrupts the ring's aromaticity and forms an anionic σ-adduct. Subsequent cleavage of a C-N or C-C bond leads to a ring-opened intermediate. wur.nlresearchgate.net This intermediate can then recyclize to form a new heterocyclic ring.

When this recyclization results in the formation of the same ring system but with an exchange of atoms, the process is termed a degenerate ring transformation. wur.nlresearchgate.net For instance, treatment of N-methylpyrimidinium salts with amidines can lead to the replacement of the N(1)-C(2)-N(3) fragment of the pyrimidine with the N-C-N fragment from the amidine, resulting in a 2-substituted pyrimidine. researchgate.net

For this compound, reaction with strong nucleophiles could initiate ring-opening by attacking the C-2 or C-6 positions. The resulting open-chain intermediate could then potentially recyclize. For example, a reaction with hydrazine might lead to the formation of a pyrazole derivative after ring cleavage and reclosure. slideshare.net The specific pathway and final product would be highly dependent on the nucleophile used and the reaction conditions. wur.nlnih.gov

Directed Derivatization for Functionalization and Analytical Enhancements

The hydroxyl group at the C-5 position of this compound is a key handle for derivatization, enabling functionalization, protection for subsequent reactions, or enhancement of analytical properties.

These are common derivatization methods for functional groups containing active hydrogens. libretexts.org

Silylation: This reaction involves replacing the acidic proton of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group. libretexts.orgresearchgate.net Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting silyl ether is more volatile and thermally stable, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

Acylation: In this process, an acyl group is introduced by reacting the hydroxyl group with an acid anhydride or an acyl halide to form an ester. libretexts.orgcolostate.edu This derivatization also increases volatility but generally results in derivatives that are more stable than their silylated counterparts. libretexts.org

Alkylation: This strategy involves the replacement of the active hydrogen with an alkyl group to form an ether. researchgate.netcolostate.edu Alkylating agents like methyl iodide or dimethyl sulfate can be used. Alkylated derivatives exhibit increased stability and are also amenable to GC-MS analysis. nih.gov

Table 3: Common Derivatization Strategies for the 5-Hydroxyl Group

Strategy Typical Reagent Product Type Key Benefit
Silylation BSTFA, TMCS Silyl Ether Increased volatility and thermal stability for GC analysis. libretexts.orgresearchgate.net
Acylation Acetic Anhydride, TFAA Ester Forms stable, volatile derivatives. libretexts.orgcolostate.edu
Alkylation Methyl Iodide, Diazomethane Ether Produces highly stable derivatives for analysis. researchgate.net

By introducing an appropriate side chain onto the this compound scaffold, intramolecular cyclization can be induced to generate fused heterocyclic systems. This is a powerful strategy for building molecular complexity. nih.govdocumentsdelivered.com For instance, the 5-hydroxyl group could be alkylated with a reagent containing a terminal alkyne or a functional group capable of reacting with another position on the pyrimidine or phenyl ring.

A common approach involves the condensation of a pyrimidine derivative with a bifunctional reagent. For example, reacting a suitably functionalized pyrimidine with α-haloketones can lead to the formation of fused systems like thiazolo[3,2-a]pyrimidines. researchgate.net Similarly, condensation reactions can yield pyrido[2,3-d]pyrimidines, which are privileged scaffolds in medicinal chemistry. nih.gov The synthesis of such fused systems often involves an initial intermolecular reaction followed by an intramolecular cyclization step. nih.govoup.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for the functionalization of pyrimidine rings. nih.govnih.gov To apply this chemistry to this compound, a leaving group is required. The hydroxyl group at C-5 can be converted into an excellent leaving group, such as a triflate (-OTf), by reaction with triflic anhydride.

This 5-triflate derivative can then participate in Suzuki coupling with various aryl or heteroaryl boronic acids to introduce new substituents at the C-5 position. researchgate.nettandfonline.com Alternatively, if a halogen atom were present at the C-2 or C-6 positions, these sites would be the preferred locations for cross-coupling. nih.gov The regioselectivity of such reactions on poly-substituted pyrimidines is a critical consideration, with the C-4 position often being the most reactive site in dihalopyrimidines. nih.gov This methodology allows for the synthesis of a diverse library of peripherally functionalized this compound analogues. acs.org

Computational and Theoretical Investigations of 4 Phenylpyrimidin 5 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. imperial.ac.ukuniroma2.it It is based on the principle that the energy of a molecule can be determined from its electron density. Hybrid functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations on pyrimidine (B1678525) derivatives and other organic molecules. researchgate.netnih.gov This approach allows for a detailed investigation of various molecular properties as outlined in the following sections. A significant advantage of DFT is its ability to model systems with reasonable accuracy, although the exact exchange-correlation functional remains an approximation. stackexchange.com

The foundational step in most computational studies is geometry optimization. This process seeks to identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For a molecule like 4-Phenylpyrimidin-5-ol, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy.

For molecules with rotatable bonds, such as the phenyl group in this compound, a conformational analysis is crucial. arxiv.org This analysis explores different spatial orientations (conformers) to locate the global energy minimum, which represents the most stable and populated conformation of the molecule under normal conditions. conflex.net The optimized geometry is essential, as all subsequent calculations of properties like vibrational frequencies and electronic transitions are performed on this stable structure. pjbmb.org.pk

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Phenylpyrimidine Systems based on DFT Calculations on Analogous Molecules. This table presents typical values found in related structures, as specific experimental or calculated data for this compound is not available in the cited literature.

Parameter Bond Typical Bond Length (Å) Parameter Bonds Typical Bond Angle (°)
Bond Length C-C (phenyl) 1.38 - 1.40 Bond Angle C-C-C (phenyl) 119 - 121
C-N (pyrimidine) 1.32 - 1.38 C-N-C (pyrimidine) 115 - 128
C=C (pyrimidine) 1.39 - 1.42 N-C-N (pyrimidine) 120 - 127
C-O ~1.36 C-O-H ~109
O-H ~0.97

Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. scm.com Theoretical vibrational analysis serves two main purposes: it helps in the assignment of experimental spectral bands to specific molecular motions (e.g., stretching, bending), and it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. iarjset.com The analysis of vibrational modes, often aided by Potential Energy Distribution (PED), provides a detailed picture of the molecule's dynamic behavior. nih.gov

Table 2: Expected Vibrational Frequencies and Assignments for this compound Based on Studies of Similar Compounds. iarjset.comresearchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹, scaled) Description
O-H Stretch 3500 - 3600 Stretching of the hydroxyl group bond
C-H Stretch (Aromatic) 3000 - 3100 Stretching of C-H bonds in the phenyl ring
C=N Stretch (Pyrimidine) 1550 - 1650 Stretching of carbon-nitrogen double bonds in the ring
C=C Stretch (Aromatic/Pyrimidine) 1400 - 1600 Stretching of carbon-carbon double bonds in the rings
C-O Stretch 1200 - 1300 Stretching of the carbon-oxygen single bond
O-H Bend 1300 - 1450 In-plane bending of the hydroxyl group

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. scm.comfaccts.de This analysis calculates the energies of electronic transitions from the ground state to various excited states. spectroscopyonline.com

The results of a TD-DFT calculation include the excitation energy (often given in both electronvolts, eV, and nanometers, nm), the oscillator strength (f), and the character of the transition (i.e., which molecular orbitals are involved). researchgate.netgaussian.com The oscillator strength is a measure of the probability of a given transition occurring; transitions with high oscillator strengths correspond to intense peaks in the experimental spectrum. This information is crucial for interpreting experimental spectra and understanding the electronic behavior of the molecule upon light absorption, such as identifying key π→π* or n→π* transitions. faccts.de

Table 3: Illustrative Output of a TD-DFT Calculation for a Phenylpyrimidine-type Molecule.

Excited State Wavelength (λ, nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution
1 284 4.37 0.21 HOMO → LUMO (95%)
2 255 4.86 0.15 HOMO-1 → LUMO (88%)
3 221 5.61 0.01 HOMO → LUMO+1 (91%)

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for identifying sites of potential chemical reactivity. researchgate.netnih.gov

The color-coding convention is standard:

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack (they are nucleophilic). ajchem-a.com

Blue : Regions of positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack (they are electrophilic). ajchem-a.com

Green : Regions of neutral or near-zero potential.

For this compound, the MEP surface is expected to show highly negative regions around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for interaction with electrophiles. Conversely, a strong positive region is anticipated around the hydrogen atom of the hydroxyl group, marking it as a likely site for nucleophilic attack or hydrogen bonding. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity using a set of descriptors derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uniroma2.it These descriptors offer quantitative measures of a molecule's stability and reactivity.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key descriptors include:

Energy Gap (ΔE) : The difference between the LUMO and HOMO energies (E_LUMO - E_HOMO). A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.netnih.gov

Electronegativity (χ) : A measure of the molecule's ability to attract electrons. researchgate.net

Global Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small one. researchgate.net

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.net

Local Reactivity Descriptors pinpoint reactivity at specific atomic sites within the molecule. The most common local descriptors are the Fukui functions , which indicate the change in electron density at a specific point when an electron is added to or removed from the system. canada.capsu.edu

f+ : Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f- : Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor). scm.com

By calculating these descriptors, one can predict not only if a molecule will be reactive but also where on the molecule a reaction is most likely to occur.

Table 4: Key Global and Local Reactivity Descriptors in Conceptual DFT.

Descriptor Formula Significance
Global Descriptors
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power to attract electrons.
Global Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to charge transfer.
Global Softness (S) 1 / (2η) Reciprocal of hardness; indicates high reactivity.
Global Electrophilicity (ω) μ² / (2η) (where μ ≈ -χ) Index for electron-accepting capability.
Local Descriptors
Fukui Function (f⁺) ρ(N+1) - ρ(N) Predicts the site for nucleophilic attack.
Fukui Function (f⁻) ρ(N) - ρ(N-1) Predicts the site for electrophilic attack.

Note: ρ(N), ρ(N+1), and ρ(N-1) represent the electron densities of the neutral, anionic, and cationic species, respectively, at the neutral geometry.

Density Functional Theory (DFT) Calculations

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are essential for understanding the three-dimensional structure and conformational dynamics of molecules. These techniques are crucial for predicting how a molecule like this compound might interact with biological systems or other chemical species.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational changes and flexibility of a molecule in different environments. plos.org

For pyrimidine derivatives, MD simulations are employed to assess the stability of protein-ligand complexes. researchgate.netmdpi.com Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms of a superimposed molecule and a reference structure. A stable RMSD value over the simulation time suggests that the system has reached equilibrium and the complex is stable. nih.gov For example, simulations of protein-ligand complexes involving pyrimidine-like structures have shown that stable RMSD values are achieved after a certain period, indicating the stability of the ligand within the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule or protein. Higher RMSF values indicate greater flexibility. This is useful for understanding which residues in a protein are most affected by ligand binding. mdpi.com

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes that expose or hide certain parts of the molecule. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jddtonline.info This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. jddtonline.inforesearchgate.net

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which represents the binding affinity. jddtonline.info Lower docking scores generally indicate a higher binding affinity. jddtonline.info The analysis of docked poses reveals crucial interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces jddtonline.info

For pyrimidine derivatives, docking studies have been instrumental in identifying potential inhibitors for various protein targets, including kinases and proteins involved in multidrug resistance. mdpi.combenthamopenarchives.com For instance, studies on pyrimidine-based compounds have successfully predicted their binding modes within the active sites of proteins like DNA gyrase and focal adhesion kinase (FAK), suggesting their potential as therapeutic agents. jddtonline.infobenthamopenarchives.com The software tools commonly used for these studies include AutoDock and GOLD, which can generate multiple binding poses and score them based on energy functions. mdpi.combenthamopenarchives.com The results from docking are often visualized to understand the specific amino acid residues involved in the interaction. mdpi.comresearchgate.net

Theoretical Reaction Mechanism Elucidation

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the step-by-step sequence of chemical reactions. sumitomo-chem.co.jp They allow for the characterization of transient species like intermediates and transition states, which are often difficult to observe experimentally. sumitomo-chem.co.jpwikipedia.org

Understanding a reaction mechanism involves mapping out the energy landscape that connects reactants to products. This is achieved by calculating the reaction energy profile, which plots the energy of the system as the reaction progresses. sumitomo-chem.co.jp

Key elements of a reaction energy profile include:

Intermediates: These are stable or semi-stable molecules formed during the reaction, corresponding to local minima on the energy profile.

Transition States (TS): A transition state is the highest energy point along the reaction coordinate between a reactant/intermediate and the next intermediate/product. sumitomo-chem.co.jp It represents an energy barrier that must be overcome for the reaction to proceed. sumitomo-chem.co.jp The activation energy of a reaction is the energy difference between the reactants and the transition state. sumitomo-chem.co.jp

For pyrimidine systems, DFT calculations have been used to study the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In the case of dichloropyrimidines, calculating the energies of the transition states for substitution at different positions (e.g., C-2 vs. C-4) can explain the experimentally observed product distribution. wuxiapptec.com For example, if the calculated energy of the C-2 transition state is lower than that of the C-4 transition state, the reaction is predicted to be C-2 selective. wuxiapptec.com Theoretical studies on the photodegradation of related heterocyclic systems that form pyrimidinones (B12756618) have also validated proposed mechanisms by locating the relevant transition states and intermediates on the potential energy surface. mdpi.comuc.pt

Computational studies are particularly useful for investigating complex reactions such as metalations involving Lewis acid-base interactions. A detailed computational study on 5-phenylpyrimidine (B189523), a close structural isomer of this compound, provides significant insight into these processes. uni-muenchen.de

The study investigated the reaction of 5-phenylpyrimidine with TMPMetCl·2THF (where TMP = 2,2,6,6-tetramethylpiperidide and Met = Zn or Mg) using DFT calculations. The research explored two main reaction pathways for metalation at the C2 and C4 positions of the pyrimidine ring. uni-muenchen.de

Path1 (Deprotonation-Migration): This pathway involves an initial deprotonation followed by a migration of the metal.

Path2 (Concerted Metalation-Deprotonation): This pathway involves a single, concerted step where hydrogen is extracted and the metal is installed. uni-muenchen.de

For the reaction with the organozinc reagent (TMPZnCl·2THF), the calculations revealed that the concerted Path2 is energetically favored for metalation at the C4 position, with a lower energy barrier compared to Path1 . uni-muenchen.de The rate-determining step for both pathways was identified as the deprotonation step. uni-muenchen.de

In contrast, the reaction with the organomagnesium reagent (TMPMgCl·2THF) showed a different profile. The calculations indicated that metalation at the C4 position via Path2_Mg has a lower energy barrier than the C2 position, making it the main reaction pathway. uni-muenchen.de The rate-determining step for the magnesium-mediated reaction is the combined hydrogen transfer and metal migration. uni-muenchen.de

The calculated energy barriers provide a quantitative measure of the reaction feasibility and selectivity.

Table 1: Calculated Energy Barriers for the Metalation of 5-Phenylpyrimidine

Reaction Pathway Reagent Rate-Determining Step Energy Barrier (kJ/mol)
Path1_Zn (C2-Metalation) TMPZnCl·2THF C2-H Activation 86.35
Path2_Zn (C4-Metalation) TMPZnCl·2THF C4-H Activation 59.13
Path1_Mg (C2-Metalation) TMPMgCl·2THF C2-H Activation & Mg Migration 76.68
Path2_Mg (C4-Metalation) TMPMgCl·2THF C4-H Activation & Mg Migration 67.98

Data sourced from a computational study on 5-phenylpyrimidine. uni-muenchen.de

These theoretical findings demonstrate how computational chemistry can dissect complex reaction mechanisms and predict outcomes, guiding synthetic efforts.

Theoretical methods are also used to explore the fundamental processes of electron transfer and adsorption, which are critical in fields like electrochemistry and materials science. The adsorption of a molecule like this compound onto a surface is governed by electronic interactions that can be modeled computationally. researchgate.net

DFT calculations can elucidate the adsorption mechanism by:

Calculating Adsorption Energies: A negative adsorption energy indicates a spontaneous and stable adsorption process. researchgate.net

Analyzing Charge Transfer: By using methods like Bader charge analysis, it's possible to quantify the amount of electron charge transferred between the molecule and the surface. diva-portal.org This helps determine whether the molecule acts as an electron donor or acceptor. mdpi.com

Investigating Molecular Orbitals: The Frontier Molecular Orbital Theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. The interaction between the orbitals of the adsorbing molecule and the surface dictates the bond formation. researchgate.net For instance, studies on the adsorption of phosphinic acids on mineral surfaces show that electron transfer from oxygen s-orbitals in the collector molecule to the d-orbitals of copper atoms on the surface is crucial for strong adsorption. mdpi.com

These computational approaches can distinguish between physisorption (driven by weak van der Waals forces) and chemisorption (involving the formation of chemical bonds through electron sharing or transfer), providing a detailed picture of the interfacial interactions. researchgate.net

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the phenyl ring (e.g., -OCH3_3, -Cl) and pyrimidine positions.
  • Bioisosteric Replacement : Replace the hydroxyl group with -NH2_2 or -SH to assess tolerance.
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.